molecular formula C19H13N3O3S B3449540 N-{2-[(1,3-benzothiazol-2-ylamino)carbonyl]phenyl}-2-furamide

N-{2-[(1,3-benzothiazol-2-ylamino)carbonyl]phenyl}-2-furamide

Cat. No. B3449540
M. Wt: 363.4 g/mol
InChI Key: CHRQOBQVZQXIIV-UHFFFAOYSA-N
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Description

“N-{2-[(1,3-benzothiazol-2-ylamino)carbonyl]phenyl}-2-furamide” is a compound that has been synthesized and evaluated for its antibacterial properties . It is a white solid with a yield of 85.6% .


Synthesis Analysis

The compound was synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as a solvent .


Molecular Structure Analysis

The synthesized compounds were characterized by FTIR, 1 H-NMR, 13 C-NMR, and HRMS spectral data . The molecular formula of the compound is C21H13Cl2N3O2S .


Chemical Reactions Analysis

The compound showed variable activity against tested Gram-positive and Gram-negative bacterial strains . Compounds exhibited promising activity against Staphylococcus aureus NCIM 5021 with MIC values in the range of 19.7–24.2 μM .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 170–172 °C . It has been characterized by FTIR, 1 H-NMR, 13 C-NMR, and HRMS spectral data .

Future Directions

The compound and its derivatives have shown promising antibacterial properties, indicating potential for further development and study . Future research could focus on optimizing the synthesis process, exploring the mechanism of action in more detail, and conducting more extensive testing against a wider range of bacterial strains.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c23-17(22-19-21-14-8-3-4-10-16(14)26-19)12-6-1-2-7-13(12)20-18(24)15-9-5-11-25-15/h1-11H,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRQOBQVZQXIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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